![molecular formula C19H19ClN2O3S B2519191 N-(4-chlorobenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896375-49-8](/img/structure/B2519191.png)

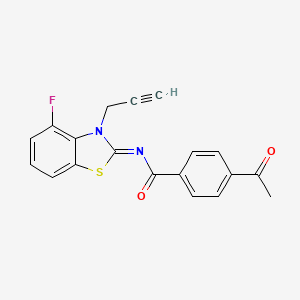

N-(4-chlorobenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- Indole derivatives, including HMS3523G17, have been investigated for their potential as anticancer agents. These compounds exhibit cytotoxic effects on cancer cells by interfering with cell division, inducing apoptosis, and inhibiting tumor growth. Researchers explore their efficacy against specific cancer types, such as breast, lung, or colon cancer .

- Some indole derivatives, including HMS3523G17, have demonstrated anti-inflammatory and analgesic properties. These compounds may modulate inflammatory pathways and alleviate pain. Understanding their mechanisms of action can lead to novel therapeutic strategies for managing inflammatory disorders .

- Indole-based compounds have been evaluated for their antiviral potential. Although specific studies on HMS3523G17 are limited, exploring its effects against RNA and DNA viruses could provide valuable insights for antiviral drug development .

- The synthetic organoselenium compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI) shares structural similarities with HMS3523G17. CMI has been studied for its neuroprotective effects, particularly in managing depression- and anxiety-like behaviors. Its immunomodulatory and antioxidant properties make it a promising candidate for neuroprotection .

- Indoles play a crucial role in the construction of alkaloids, which are natural products with diverse biological activities. Researchers have explored novel synthetic methods to construct indole moieties within selected alkaloids. Understanding the role of indoles in alkaloid biosynthesis can enhance our knowledge of natural product chemistry .

- The unique structure of HMS3523G17 provides opportunities for drug design and optimization. Computational studies, molecular docking, and structure-activity relationship analyses can guide modifications to enhance its pharmacological properties. Researchers aim to develop derivatives with improved bioavailability, selectivity, and efficacy .

Anticancer Properties

Anti-Inflammatory and Analgesic Activities

Antiviral Activity

Neuroprotective Effects

Alkaloid Synthesis

Drug Design and Optimization

Future Directions

A compound with a similar structure, “N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide”, exhibited strong inhibitory effects on the proliferation of HeLa cells and tubulin polymerization . This suggests that “N-(4-chlorobenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide” and similar compounds could potentially be used as lead compounds for further modification .

Mechanism of Action

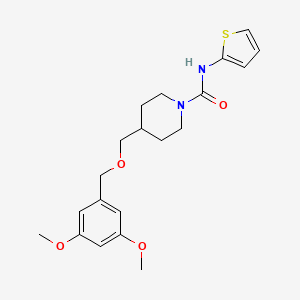

Sulfonamides

Sulfonamides are a class of drugs that exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

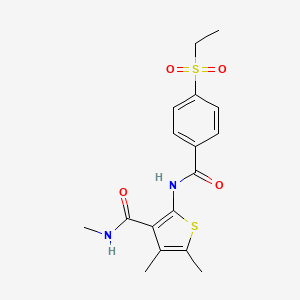

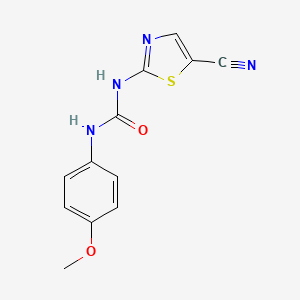

Thiazoles

Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Indole derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S/c20-16-6-3-13(4-7-16)12-21-26(24,25)17-10-14-2-1-9-22-18(23)8-5-15(11-17)19(14)22/h3-4,6-7,10-11,21H,1-2,5,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIWYMRLVSQVHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)S(=O)(=O)NCC4=CC=C(C=C4)Cl)CCC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-1-butyl-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2519111.png)

![2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile](/img/structure/B2519112.png)

![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519120.png)

![Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate](/img/structure/B2519123.png)

![1-isopropyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2519124.png)

![N-(1-cyanocyclohexyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]-N-methylacetamide](/img/structure/B2519125.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2519127.png)

![2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2519131.png)